(+/-)-Tebuconazole-D4 is a deuterated derivative of tebuconazole, a widely used fungicide known for its effectiveness against various fungal pathogens. The compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, enhancing its stability and allowing for more precise analytical applications. The molecular formula for (+/-)-Tebuconazole-D4 is with a molecular weight of approximately 311.85 g/mol . This compound is used primarily in scientific research, particularly in studies involving metabolic pathways and environmental fate assessments of fungicides.
Tebuconazole belongs to the class of triazole fungicides, which inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is classified under the FRAC (Fungicide Resistance Action Committee) group as a systemic fungicide with a specific mode of action targeting sterol biosynthesis . The source of (+/-)-Tebuconazole-D4 can be traced back to its parent compound, tebuconazole, which is synthesized through various chemical processes involving chlorobenzaldehyde and other reagents .
The synthesis of (+/-)-Tebuconazole-D4 involves several steps that can be derived from the synthesis of tebuconazole. A typical synthetic route includes:
The incorporation of deuterium into the structure typically occurs during the initial formation steps by using deuterated solvents or reagents.
The molecular structure of (+/-)-Tebuconazole-D4 can be represented as follows:
(+/-)-Tebuconazole-D4 undergoes various chemical reactions typical for triazole compounds:
The detailed reaction pathways involve complex mechanisms that are often studied using mass spectrometry and chromatography techniques to analyze metabolites formed during degradation or metabolism.
The mechanism of action for (+/-)-Tebuconazole-D4 is primarily based on its role as an inhibitor of ergosterol biosynthesis in fungi. The process involves:
(+/-)-Tebuconazole-D4 is primarily utilized in scientific research settings:
Tebuconazole, a triazole fungicide, inhibits ergosterol biosynthesis by targeting the cytochrome P450 enzyme CYP51 (sterol 14α-demethylase). Resistance arises through genetic adaptations that reduce fungicide binding or efficacy.
Pathogens counteract DMI activity by overexpressing CYP51 genes, enhancing enzyme production and overwhelming fungicidal inhibition. In Botrytis cinerea isolates from Colombian rose crops, reduced sensitivity to prochloraz (DMI fungicide) correlated with ≥5-fold upregulation of CYP51 expression rather than target-site mutations. This overexpression allows sufficient ergosterol synthesis despite fungicide presence, maintaining cell membrane integrity. Similarly, Fusarium graminearum laboratory mutants lacking CYP51 mutations exhibit tebuconazole resistance through constitutive CYP51A overexpression [5] [7].
Table 1: CYP51 Expression Levels in Resistant Fungal Pathogens
Pathogen | Fungicide | Expression Fold-Change | Resistance Mechanism |
---|---|---|---|
Botrytis cinerea | Prochloraz | 5.2× | CYP51 upregulation |
F. graminearum | Tebuconazole | 8.7× | CYP51A upregulation |
Amino acid substitutions in CYP51 proteins alter binding pocket conformation, reducing tebuconazole affinity. Fusarium graminearum mutants selected under tebuconazole pressure harbor mutations in FgCYP51A (I281T, T314A) and FgCYP51C (S195F, Q332V, V333L), which sterically hinder fungicide docking. These mutations arise from non-synonymous nucleotide changes and confer high-level resistance (EC₅₀ >2.0 µg/mL). Notably, B. cinerea field isolates show no CYP51 mutations, indicating pathogen-specific adaptation routes [5] [7].
Structural similarities among DMIs drive positive cross-resistance. B. cinerea isolates resistant to tebuconazole exhibit concomitant resistance to difenoconazole and prochloraz (both DMIs), with resistance factors (RF) >5.0. This occurs because shared molecular targets allow mutations (e.g., CYP51 overexpression or alterations) to diminish efficacy across multiple triazoles. F. graminearum mutants resistant to metconazole similarly show cross-resistance to tebuconazole due to overlapping binding sites in CYP51 enzymes [5] [7].
Table 2: Cross-Resistance Profiles of DMI-Resistant Pathogens
Pathogen | Primary Resistance | Cross-Resistant Fungicides | Resistance Factor Range |
---|---|---|---|
Botrytis cinerea | Tebuconazole | Difenoconazole, Prochloraz | 5.3–7.1 |
F. graminearum | Metconazole | Tebuconazole, Prochloraz | 4.8–6.5 |
Resistance mechanisms targeting CYP51 do not affect fungicides with divergent modes of action. Tebuconazole-resistant B. cinerea isolates remain fully susceptible to SDHIs (e.g., carboxin), phenylpyrroles (fludioxonil), and dicarboximides (iprodione), confirming the specificity of DMI resistance mechanisms. This occurs because resistance genes (e.g., CYP51 variants) do not alter cellular pathways inhibited by non-DMI fungicides [5].
Resistance often imposes metabolic costs. Tebuconazole-reduced-sensitive B. cinerea isolates show significant impairments:
Table 3: Fitness Costs in Tebuconazole-Reduced-Sensitive B. cinerea
Fitness Parameter | Sensitive Isolates | Reduced-Sensitive Isolates | Change |
---|---|---|---|
Sporulation (spores/cm²) | 6.6–8.2 × 10⁵ | 1.2–4.4 × 10⁵ | –47% |
Conidial Germination | 89.3% | 72.3% | –19% |
Mycelial Growth Rate | Optimal | Unchanged at 20°C | Neutral |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3